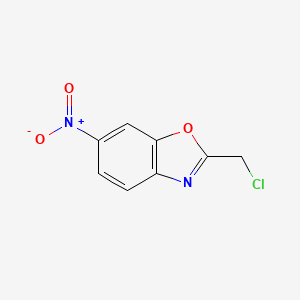

2-(Chloromethyl)-6-nitro-1,3-benzoxazole

Description

BenchChem offers high-quality 2-(Chloromethyl)-6-nitro-1,3-benzoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Chloromethyl)-6-nitro-1,3-benzoxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)-6-nitro-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O3/c9-4-8-10-6-2-1-5(11(12)13)3-7(6)14-8/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTHKRDEKSFWAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])OC(=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377345 | |

| Record name | 2-(chloromethyl)-6-nitro-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221638-74-0 | |

| Record name | 2-(chloromethyl)-6-nitro-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-(Chloromethyl)-6-nitro-1,3-benzoxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-(Chloromethyl)-6-nitro-1,3-benzoxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to its reactive chloromethyl group and the electron-withdrawing nature of the nitro group, this benzoxazole derivative is a valuable intermediate for further chemical synthesis.

Core Physical and Chemical Data

The fundamental physicochemical properties of 2-(Chloromethyl)-6-nitro-1,3-benzoxazole are summarized in the table below. It is important to note that while some data points are from experimental measurements, others are predicted values and should be considered as such.

| Property | Value | Source |

| Molecular Formula | C₈H₅ClN₂O₃ | --INVALID-LINK--[1] |

| Molecular Weight | 212.59 g/mol | --INVALID-LINK--[1] |

| CAS Number | 221638-74-0 | --INVALID-LINK--[1] |

| Melting Point | 115-117°C (for the 5-nitro isomer) | --INVALID-LINK--[2][3] |

| Boiling Point (Predicted) | 354.8 ± 22.0 °C at 760 mmHg | --INVALID-LINK--[4] |

| Flash Point (Predicted) | 157.1 ± 22.3 °C | --INVALID-LINK--[4] |

| Solubility | Insoluble in water. Expected to be soluble in common organic solvents like chloroform.[5] |

Experimental Protocols

Representative Synthesis of 2-(Chloromethyl)-6-nitro-1,3-benzoxazole

Objective: To synthesize 2-(Chloromethyl)-6-nitro-1,3-benzoxazole via acylation of 2-amino-5-nitrophenol followed by cyclodehydration.

Materials:

-

2-amino-5-nitrophenol

-

Chloroacetyl chloride

-

A suitable solvent (e.g., toluene, cyclohexane, or a mixture)

-

A base (e.g., triethylamine, optional for scavenging HCl)

-

Dehydrating agent (e.g., polyphosphoric acid, optional for promoting cyclization)

-

Standard laboratory glassware and purification apparatus (e.g., for filtration, recrystallization, or column chromatography)

Procedure:

-

Acylation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 2-amino-5-nitrophenol in a suitable solvent.

-

Slowly add chloroacetyl chloride dropwise to the stirred solution. An exothermic reaction may occur, and cooling might be necessary to maintain a controlled temperature.

-

After the addition is complete, heat the reaction mixture to reflux for a period of 1 to 4 hours to ensure the completion of the acylation reaction, forming the intermediate N-(2-hydroxy-4-nitrophenyl)-2-chloroacetamide.

-

Cyclodehydration: After cooling the reaction mixture, the intermediate can be isolated or the cyclization can be induced in situ. To facilitate the ring closure to the benzoxazole, a dehydrating agent like polyphosphoric acid can be added, and the mixture heated.

-

Work-up and Purification: Upon completion of the reaction, cool the mixture to room temperature and pour it into ice water to precipitate the crude product.

-

Filter the solid, wash it with water until neutral, and then dry it.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination to confirm its identity and purity.

Synthesis Workflow

The following diagram illustrates the proposed synthetic pathway for 2-(Chloromethyl)-6-nitro-1,3-benzoxazole.

Caption: Proposed synthesis of 2-(Chloromethyl)-6-nitro-1,3-benzoxazole.

References

- 1. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS#:1126637-40-8 | 5-Chloro-2-(chloromethyl)-6-nitro-1,3-benzoxazole | Chemsrc [chemsrc.com]

- 3. 2-(CHLOROMETHYL)-5-NITRO-1,3-BENZOXAZOLE CAS#: [m.chemicalbook.com]

- 4. revroum.lew.ro [revroum.lew.ro]

- 5. Benzoxazole - Wikipedia [en.wikipedia.org]

2-(Chloromethyl)-6-nitro-1,3-benzoxazole chemical structure and analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Chloromethyl)-6-nitro-1,3-benzoxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its chemical structure, a proposed synthesis protocol, and methods for its analysis. Due to the limited availability of direct experimental data, this guide combines information from related compounds and established synthetic methodologies to provide a robust resource for researchers. The potential biological activities of this compound are also discussed in the context of the broader class of nitrobenzoxazole derivatives.

Chemical Structure and Properties

2-(Chloromethyl)-6-nitro-1,3-benzoxazole is an aromatic heterocyclic compound. Its structure features a benzoxazole core, which is a fusion of a benzene ring and an oxazole ring. A chloromethyl group is attached at the 2-position of the oxazole ring, and a nitro group is substituted at the 6-position of the benzene ring.

Chemical Structure:

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 221638-74-0 | [1][2] |

| Molecular Formula | C₈H₅ClN₂O₃ | [1][2] |

| Molecular Weight | 212.59 g/mol | [1][2] |

| IUPAC Name | 2-(chloromethyl)-6-nitro-1,3-benzoxazole | [1] |

| Predicted LogP | 2.17 | [3] |

| Predicted Boiling Point | 369.0 ± 32.0 °C at 760 mmHg | [3] |

| Predicted Density | 1.6 ± 0.1 g/cm³ | [3] |

Synthesis

A plausible and efficient synthetic route to 2-(chloromethyl)-6-nitro-1,3-benzoxazole involves a two-step process starting from 2-amino-5-nitrophenol. The first step is an acylation reaction with chloroacetyl chloride to form an intermediate amide, followed by a cyclization reaction to yield the final benzoxazole product.

Synthesis Pathway

Caption: Proposed synthesis pathway for 2-(Chloromethyl)-6-nitro-1,3-benzoxazole.

Experimental Protocols

Step 1: Synthesis of N-(2-hydroxy-4-nitrophenyl)-2-chloroacetamide (Intermediate)

This protocol is adapted from a similar acylation reaction described for a related compound.[4]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 2-amino-5-nitrophenol (1 equivalent).

-

Solvent Addition: Add a suitable solvent mixture, such as toluene and cyclohexane (1:1 v/v).

-

Reagent Addition: While stirring, slowly add chloroacetyl chloride (1.0 to 1.2 equivalents) dropwise to the suspension. An exothermic reaction may be observed.

-

Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux and maintain for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The solid product is then collected by filtration.

-

Purification: Wash the collected solid with water until the filtrate is neutral, and then dry under vacuum to obtain the intermediate product, N-(2-hydroxy-4-nitrophenyl)-2-chloroacetamide.

Step 2: Synthesis of 2-(Chloromethyl)-6-nitro-1,3-benzoxazole (Final Product)

This is a general procedure for the cyclization of an acylated aminophenol.

-

Reaction Setup: In a round-bottom flask, dissolve the intermediate N-(2-hydroxy-4-nitrophenyl)-2-chloroacetamide (1 equivalent) in a suitable solvent such as acetic acid or toluene.

-

Catalyst Addition: Add a catalytic amount of a dehydrating agent, such as a strong acid (e.g., sulfuric acid) or a Lewis acid.

-

Reaction Conditions: Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

-

Work-up: After completion, cool the reaction mixture and pour it into ice water.

-

Extraction and Purification: The precipitate can be collected by filtration or the product can be extracted with an organic solvent (e.g., ethyl acetate). The crude product is then purified by recrystallization or column chromatography.

Chemical Analysis

Table 2: Expected Analytical Data

| Analysis Technique | Expected Observations |

| ¹H NMR | Aromatic protons on the benzene ring (complex multiplet or distinct doublets and doublet of doublets). A singlet for the chloromethyl (-CH₂Cl) protons. |

| ¹³C NMR | Resonances for the aromatic carbons, the carbons of the oxazole ring, and the chloromethyl carbon. |

| IR Spectroscopy | Characteristic peaks for C=N stretching of the oxazole ring, C-Cl stretching, aromatic C-H stretching, and strong symmetric and asymmetric stretching of the nitro (NO₂) group. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (212.59 g/mol ), along with characteristic fragmentation patterns. |

Analytical Workflow

References

- 1. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-(4-Hydroxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN106397210A - Preparation method of 2-chloracetylamino-5-nitro benzophenone - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-(Chloromethyl)-6-nitro-1,3-benzoxazole (CAS Number: 221638-74-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, potential applications, and synthetic methodologies related to 2-(Chloromethyl)-6-nitro-1,3-benzoxazole. The information is intended to support researchers and professionals in the fields of medicinal chemistry, drug discovery, and organic synthesis.

Chemical and Physical Properties

2-(Chloromethyl)-6-nitro-1,3-benzoxazole is a solid organic compound. Its fundamental chemical and physical properties are summarized in the table below for easy reference.

| Property | Value |

| IUPAC Name | 2-(Chloromethyl)-6-nitro-1,3-benzoxazole |

| CAS Number | 221638-74-0 |

| Molecular Formula | C₈H₅ClN₂O₃ |

| Molecular Weight | 212.59 g/mol |

| Appearance | Solid |

| Melting Point | 69-70 °C |

| Boiling Point | Not available |

| Flash Point | Not available |

Potential Uses in Research and Drug Development

While specific biological activities for 2-(Chloromethyl)-6-nitro-1,3-benzoxazole are not extensively documented in publicly available literature, its structural features suggest several potential areas of application in research and drug development. The benzoxazole core is a well-established pharmacophore found in numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1]

The presence of a reactive chloromethyl group and an electron-withdrawing nitro group makes this compound a valuable intermediate for the synthesis of more complex molecules. The chloromethyl group can act as an electrophile, allowing for the introduction of the benzoxazole moiety into various molecular scaffolds through nucleophilic substitution reactions. This makes it a useful building block for creating libraries of novel compounds for biological screening.

Given that many nitroaromatic compounds are investigated for their potential as anticancer agents, 2-(Chloromethyl)-6-nitro-1,3-benzoxazole could be explored for its cytotoxic effects against cancer cell lines.[2][3] The nitro group can sometimes be bioreduced in hypoxic tumor environments to generate reactive species that are toxic to cancer cells. Furthermore, the alkylating nature of the chloromethyl group could contribute to its potential as an anticancer agent.[4][5]

Synthesis and Experimental Protocols

A general synthetic approach for 2-substituted benzoxazoles involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative. For 2-(Chloromethyl)-6-nitro-1,3-benzoxazole, a plausible synthetic route would involve the reaction of 2-amino-5-nitrophenol with chloroacetyl chloride.

Proposed Synthesis of 2-(Chloromethyl)-6-nitro-1,3-benzoxazole

This section outlines a general experimental protocol for the synthesis of 2-(Chloromethyl)-6-nitro-1,3-benzoxazole. This is a theoretical protocol and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.

Materials:

-

2-Amino-5-nitrophenol

-

Chloroacetyl chloride

-

A suitable solvent (e.g., N,N-dimethylformamide, acetonitrile)

-

A suitable base (e.g., triethylamine, pyridine)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-nitrophenol in the chosen solvent.

-

Add the base to the solution and stir.

-

Cool the mixture in an ice bath.

-

Slowly add chloroacetyl chloride dropwise to the cooled solution while maintaining the temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period. The progress of the reaction should be monitored by an appropriate technique, such as thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically worked up by pouring it into water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.

-

The crude product can then be purified by a suitable method, such as recrystallization or column chromatography, to yield pure 2-(Chloromethyl)-6-nitro-1,3-benzoxazole.

References

- 1. Modification of alkylating agent induced cell kill by 2-nitroimidazoles in unclamped and clamped SC 9L tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Alkylating Agents | Oncohema Key [oncohemakey.com]

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 2-(Chloromethyl)-6-nitro-1,3-benzoxazole

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the plausible mechanism of action of the synthetic heterocyclic compound, 2-(chloromethyl)-6-nitro-1,3-benzoxazole. While direct and extensive research on this specific molecule is limited, this document synthesizes information from studies on analogous benzoxazole derivatives and the known chemical reactivity of its constituent functional groups to propose a scientifically grounded hypothesis of its biological activity. The benzoxazole scaffold is a well-established pharmacophore, with derivatives exhibiting a wide array of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The presence of a reactive chloromethyl group and an electron-withdrawing nitro group suggests a multifaceted mechanism of action, likely involving covalent modification of biological macromolecules and induction of cellular stress pathways.

Core Chemical Features and Reactivity

The 2-(chloromethyl)-6-nitro-1,3-benzoxazole molecule (C8H5ClN2O3) possesses two key reactive sites that likely dictate its biological effects: the electrophilic chloromethyl group at the 2-position and the nitro group at the 6-position of the benzoxazole ring.[4]

-

The 2-(Chloromethyl) Group: This functional group is a known alkylating agent. The chlorine atom is a good leaving group, rendering the adjacent methylene carbon susceptible to nucleophilic attack by electron-rich moieties found in biological macromolecules such as proteins and nucleic acids. This covalent modification can lead to enzyme inhibition, disruption of protein-protein interactions, and DNA damage, ultimately triggering cellular apoptosis.

-

The 6-Nitro Group: The nitro group is a strong electron-withdrawing group that can influence the overall electronic properties of the benzoxazole ring system. In biological systems, nitroaromatic compounds can undergo enzymatic reduction to form reactive nitroso and hydroxylamine intermediates, as well as superoxide radicals. This process can lead to oxidative stress, DNA damage, and the induction of apoptotic pathways. The nitro group has been described as a "masked electrophile" that can be activated within the active site of an enzyme to form a covalent adduct.[5]

Proposed Mechanism of Action: A Multi-pronged Assault on Cellular Homeostasis

Based on the chemical properties of 2-(chloromethyl)-6-nitro-1,3-benzoxazole and data from related compounds, a plausible mechanism of action involves a combination of alkylation and induction of oxidative stress, culminating in programmed cell death (apoptosis).

Covalent Inhibition of Cellular Targets

The primary proposed mechanism is the covalent modification of essential biomolecules by the chloromethyl group. Potential targets include:

-

Enzymes: The cysteine residues in the active sites of many enzymes are potent nucleophiles. Alkylation of these residues can lead to irreversible enzyme inhibition. Key enzyme families that could be targeted include:

-

Glutathione S-transferases (GSTs): These enzymes play a crucial role in detoxification by conjugating xenobiotics with glutathione. Inhibition of GSTs can lead to an accumulation of toxic compounds and increase cellular sensitivity to oxidative stress.[6][7]

-

Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are important targets in neurodegenerative diseases.[8]

-

Kinases: These enzymes are critical for cell signaling and proliferation.

-

-

DNA: The nucleophilic centers in DNA bases (e.g., N7 of guanine) can be alkylated, leading to DNA damage, cell cycle arrest, and apoptosis.

Induction of Apoptosis

Benzoxazole derivatives have been shown to induce apoptosis in cancer cells.[9][10][11] The cytotoxic effects of 2-(chloromethyl)-6-nitro-1,3-benzoxazole are likely mediated through the activation of intrinsic and extrinsic apoptotic pathways.

-

Intrinsic Pathway (Mitochondrial): Alkylation of mitochondrial proteins or the generation of reactive oxygen species (ROS) due to the reduction of the nitro group can lead to mitochondrial dysfunction. This results in the release of cytochrome c, which in turn activates caspases (specifically caspase-9 and the executioner caspase-3), leading to apoptosis.

-

Extrinsic Pathway (Death Receptor): While less directly implicated, cellular stress induced by the compound could lead to the upregulation of death receptors on the cell surface, making them more susceptible to apoptosis.

Inhibition of Pro-inflammatory Cytokines

Certain benzoxazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.[1] This suggests a potential anti-inflammatory role for 2-(chloromethyl)-6-nitro-1,3-benzoxazole, which could be relevant in diseases with an inflammatory component.

Experimental Protocols

The following are detailed methodologies for key experiments that could be used to investigate the mechanism of action of 2-(chloromethyl)-6-nitro-1,3-benzoxazole.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound in various cell lines.

-

Protocol:

-

Seed cells (e.g., cancer cell lines and normal cell lines) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with serial dilutions of 2-(chloromethyl)-6-nitro-1,3-benzoxazole (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

-

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

-

Objective: To quantify the induction of apoptosis and necrosis.

-

Protocol:

-

Treat cells with 2-(chloromethyl)-6-nitro-1,3-benzoxazole at its IC50 concentration for different time points (e.g., 12, 24, 48 hours).

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Enzyme Inhibition Assay (e.g., GST Activity)

-

Objective: To determine the inhibitory effect of the compound on a specific enzyme.

-

Protocol:

-

Prepare a reaction mixture containing buffer, the enzyme (e.g., purified GST), and its substrates (e.g., glutathione and 1-chloro-2,4-dinitrobenzene).

-

Add varying concentrations of 2-(chloromethyl)-6-nitro-1,3-benzoxazole to the reaction mixture.

-

Incubate the reaction at the optimal temperature for the enzyme.

-

Measure the rate of product formation spectrophotometrically.

-

Calculate the percentage of enzyme inhibition and determine the IC50 value.

-

Data Presentation

Table 1: Hypothetical In Vitro Cytotoxicity of 2-(Chloromethyl)-6-nitro-1,3-benzoxazole

| Cell Line | Type | IC50 (µM) after 48h |

| MCF-7 | Human Breast Cancer | 5.2 |

| A549 | Human Lung Cancer | 8.7 |

| HCT116 | Human Colon Cancer | 6.5 |

| HEK293 | Normal Human Kidney | > 50 |

Table 2: Hypothetical Enzyme Inhibition Data for 2-(Chloromethyl)-6-nitro-1,3-benzoxazole

| Enzyme | Source | IC50 (µM) |

| Glutathione S-transferase P1-1 | Human | 2.1 |

| Acetylcholinesterase | Electric Eel | 15.8 |

| Butyrylcholinesterase | Equine Serum | 25.4 |

Visualizations

Caption: Proposed mechanism of 2-(chloromethyl)-6-nitro-1,3-benzoxazole.

Caption: Intrinsic apoptosis pathway activated by the compound.

Caption: General workflow for in vitro evaluation.

Conclusion

2-(Chloromethyl)-6-nitro-1,3-benzoxazole is a synthetic compound with significant potential for biological activity, primarily driven by its alkylating chloromethyl group and the redox-active nitro group. The proposed mechanism of action centers on the covalent modification of key cellular proteins and DNA, coupled with the induction of oxidative stress, leading to the activation of apoptotic pathways. Further research is warranted to validate these hypotheses, identify specific molecular targets, and fully elucidate the signaling cascades involved. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for future investigations into this and related benzoxazole derivatives as potential therapeutic agents.

References

- 1. jocpr.com [jocpr.com]

- 2. Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. sinfoobiotech.com [sinfoobiotech.com]

- 5. The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 6-(7-Nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol Derivatives as Glutathione Transferase Inhibitors with Favorable Selectivity and Tolerated Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Induction of apoptosis and necrosis by resistance modifiers benzazoles and benzoxazines on tumour cell line mouse lymphoma L5718 Mdr+cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Novel Triazole linked 2-phenyl benzoxazole derivatives induce apoptosis by inhibiting miR-2, miR-13 and miR-14 function in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Nitrobenzoxazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Nitrobenzoxazole derivatives have emerged as a significant class of heterocyclic compounds, demonstrating a broad spectrum of biological activities. Their unique chemical architecture, characterized by a fused benzene and oxazole ring system bearing a nitro group, imparts potent pharmacological properties, making them promising candidates for drug discovery and development. This technical guide provides an in-depth overview of the core biological activities of nitrobenzoxazole derivatives, with a focus on their anticancer and antimicrobial effects. Detailed experimental protocols for key assays and a summary of quantitative data are presented to facilitate further research and application.

Anticancer Activity

Nitrobenzoxazole derivatives have shown considerable promise as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action are often multifaceted, targeting key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.

Mechanism of Action: Targeting Key Signaling Pathways

1. Inhibition of the PI3K/Akt/mTOR Pathway:

A crucial signaling cascade often dysregulated in cancer is the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway. This pathway governs essential cellular processes, including cell growth, proliferation, and survival. Several nitrobenzoxazole derivatives have been identified as potent inhibitors of this pathway. They exert their effects by interfering with the phosphorylation cascade, ultimately leading to the downregulation of downstream effectors of mTOR, such as p70S6K and 4E-BP1, which are critical for protein synthesis and cell cycle progression. This inhibition induces cell cycle arrest and apoptosis in cancer cells.

2. Inhibition of Glutathione S-Transferases (GSTs):

Glutathione S-transferases (GSTs) are a family of enzymes that play a critical role in cellular detoxification by conjugating glutathione (GSH) to various xenobiotics, including anticancer drugs, leading to their inactivation and efflux from the cell. Overexpression of GSTs, particularly GSTP1-1, is a common mechanism of multidrug resistance in cancer. Certain 7-nitro-2,1,3-benzoxadiazole (NBD) derivatives act as suicide inhibitors of GSTs. These compounds bind to the active site of the enzyme and, following conjugation with GSH, form a stable complex that inactivates the enzyme. This inactivation prevents the detoxification of chemotherapeutic agents and can also trigger apoptosis by disrupting the interaction between GSTP1-1 and other signaling proteins like c-Jun N-terminal kinase (JNK) and TNF receptor-associated factor 2 (TRAF2).[1][2]

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of nitrobenzoxazole derivatives has been quantified using the IC50 (half-maximal inhibitory concentration) value, which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values of representative nitrobenzoxazole derivatives against various human cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 2-(4-isopropylphenyl)-5-nitrobenzoxazole | MDA-MB-231 (Breast) | >100 | [3] |

| 2-(2,3-dimethylphenyl)-6-nitrobenzoxazole | MDA-MB-231 (Breast) | 40.99 ± 0.06 | [3] |

| 2-(2,4-dimethylphenyl)-5-nitrobenzoxazole | MDA-MB-231 (Breast) | >100 | [3] |

| 2-(2,4-dimethylphenyl)-6-nitrobenzoxazole | MDA-MB-231 (Breast) | >100 | [3] |

| NBDHEX | Various Tumor Cell Lines | Submicromolar | [2] |

Antimicrobial Activity

Nitrobenzoxazole derivatives also exhibit significant activity against a broad spectrum of pathogenic microorganisms, including bacteria and fungi. Their antimicrobial properties make them attractive candidates for the development of new anti-infective agents, particularly in the face of rising antimicrobial resistance.

Mechanism of Action

The precise mechanisms of antimicrobial action for all nitrobenzoxazole derivatives are not fully elucidated and can vary between different compounds and microbial species. However, some proposed mechanisms include:

-

Inhibition of DNA Synthesis: Due to their structural similarities to nucleic acid bases, some benzoxazole derivatives are thought to interfere with DNA replication and repair processes in microbial cells.

-

Disruption of Cell Membrane Integrity: Certain derivatives may interact with the microbial cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.

-

Enzyme Inhibition: Nitrobenzoxazoles may target and inhibit essential microbial enzymes involved in metabolic pathways crucial for survival.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of nitrobenzoxazole derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The table below presents the MIC values of a notable nitrobenzoxazole derivative against various bacterial strains.

| Compound | Bacterial Strain | MIC (µg/mL) |

| IITR00803 | Salmonella spp. | 4 - 16 |

| IITR00803 | Shigella flexneri | 4 - 16 |

| IITR00803 | Escherichia coli | 4 - 16 |

| IITR00803 | Clinical Isolates (Enteric) | 4 - 32 |

Experimental Protocols

To ensure the reproducibility and standardization of research in this field, detailed experimental protocols for the key assays used to evaluate the biological activities of nitrobenzoxazole derivatives are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

96-well tissue culture plates

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Nitrobenzoxazole derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in phosphate-buffered saline (PBS), sterile-filtered)

-

Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% N,N-dimethylformamide)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the nitrobenzoxazole derivatives in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate may be gently shaken for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

-

96-well microtiter plates (sterile)

-

Bacterial or fungal strains of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Nitrobenzoxazole derivatives

-

Sterile saline or PBS

-

Spectrophotometer

-

Microplate reader (optional, for automated reading)

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism. Typically, a few colonies from a fresh agar plate are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This suspension is then diluted in the appropriate broth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Compound Dilution: Prepare serial twofold dilutions of the nitrobenzoxazole derivatives in the broth medium directly in the 96-well microtiter plate. The final volume in each well is typically 100 µL.

-

Inoculation: Add 100 µL of the standardized inoculum to each well containing the compound dilutions. This brings the final volume in each well to 200 µL. Include a positive control well (inoculum without any compound) and a negative control well (broth medium only).

-

Incubation: Incubate the microtiter plates at the appropriate temperature (e.g., 35-37°C for most bacteria) and for the required duration (e.g., 18-24 hours).

-

MIC Determination: After incubation, determine the MIC by visually inspecting the plates for the lowest concentration of the compound that completely inhibits visible growth (i.e., the well with the lowest drug concentration that remains clear). The results can also be read using a microplate reader by measuring the optical density at 600 nm.

Conclusion

Nitrobenzoxazole derivatives represent a versatile and promising scaffold in medicinal chemistry. Their significant anticancer and antimicrobial activities, coupled with their diverse mechanisms of action, underscore their potential for the development of novel therapeutic agents. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further investigation into this important class of compounds and accelerating their translation into clinical applications. Continued research into the structure-activity relationships, optimization of lead compounds, and in-depth elucidation of their biological targets will be crucial for realizing the full therapeutic potential of nitrobenzoxazole derivatives.

References

Spectroscopic and Synthetic Profile of 2-(Chloromethyl)-6-nitro-1,3-benzoxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic characteristics of 2-(Chloromethyl)-6-nitro-1,3-benzoxazole. Due to the limited availability of direct experimental data for this specific compound, this document outlines predicted spectroscopic values based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. Additionally, a general, plausible synthetic methodology is presented, derived from established benzoxazole synthesis protocols. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel benzoxazole derivatives in drug discovery and development.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-(Chloromethyl)-6-nitro-1,3-benzoxazole. These predictions are derived from the known spectral characteristics of related benzoxazole, nitroaromatic, and chloromethyl-substituted heterocyclic compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.4 - 8.6 | d | 1H | H-7 |

| ~8.2 - 8.4 | dd | 1H | H-5 |

| ~7.7 - 7.9 | d | 1H | H-4 |

| ~4.8 - 5.0 | s | 2H | -CH₂Cl |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at δ 0.00 ppm. The aromatic protons (H-4, H-5, and H-7) are expected to resonate in the downfield region between 7.0 and 8.5 ppm. The electron-withdrawing nitro group at the 6-position will significantly deshield the adjacent protons.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~165 - 168 | C-2 |

| ~151 - 154 | C-3a |

| ~145 - 148 | C-6 |

| ~141 - 144 | C-7a |

| ~122 - 125 | C-5 |

| ~118 - 121 | C-4 |

| ~110 - 113 | C-7 |

| ~40 - 45 | -CH₂Cl |

Solvent: CDCl₃. Reference: CDCl₃ at δ 77.16 ppm. The carbon atoms of the benzoxazole core exhibit a wide range of chemical shifts due to the influence of the heteroatoms and the nitro group.

Table 3: Predicted Infrared (IR) Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~1610 - 1590 | Strong | C=N stretch (oxazole ring) |

| ~1530 - 1500 | Strong | Asymmetric NO₂ stretch |

| ~1350 - 1330 | Strong | Symmetric NO₂ stretch |

| ~1250 - 1200 | Strong | C-O-C stretch (oxazole ring) |

| ~750 - 700 | Strong | C-Cl stretch |

The presence of a strong absorption band for the C=N stretch is characteristic of the benzoxazole ring system. The nitro group will exhibit strong, distinct stretching vibrations.

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 212/214 | [M]⁺/ [M+2]⁺ molecular ion peak (presence of Cl) |

| 177 | [M - Cl]⁺ |

| 163 | [M - CH₂Cl]⁺ |

| 133 | [M - CH₂Cl - NO]⁺ |

| 117 | [M - CH₂Cl - NO₂]⁺ |

The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio). Fragmentation is likely to initiate with the loss of the chloromethyl group or the nitro group.

General Experimental Protocol: Synthesis

A plausible synthetic route for 2-(Chloromethyl)-6-nitro-1,3-benzoxazole involves the condensation of 2-amino-5-nitrophenol with chloroacetic acid or a derivative thereof. This method is a common and effective way to form the 2-substituted benzoxazole ring system.

Reaction Scheme:

2-amino-5-nitrophenol + Chloroacetic acid derivative → 2-(Chloromethyl)-6-nitro-1,3-benzoxazole

Materials and Reagents:

-

2-amino-5-nitrophenol

-

Chloroacetic acid or Chloroacetyl chloride

-

Polyphosphoric acid (PPA) or another suitable dehydrating agent/catalyst

-

Anhydrous solvent (e.g., toluene, xylene)

-

Sodium bicarbonate solution

-

Dichloromethane or Ethyl acetate for extraction

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-5-nitrophenol and a slight molar excess of chloroacetic acid.

-

Condensation: Add polyphosphoric acid as a catalyst and dehydrating agent. Heat the reaction mixture to a temperature of 120-140 °C for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford the pure 2-(Chloromethyl)-6-nitro-1,3-benzoxazole.

-

Characterization: Confirm the structure and purity of the final product using the spectroscopic methods outlined above (NMR, IR, MS) and by determining its melting point.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of 2-(Chloromethyl)-6-nitro-1,3-benzoxazole.

An In-depth Technical Guide to 2-(Chloromethyl)-6-nitro-1,3-benzoxazole: Synthesis, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct historical and experimental data for 2-(chloromethyl)-6-nitro-1,3-benzoxazole is limited in publicly accessible literature. This guide provides a comprehensive overview based on established principles of benzoxazole chemistry, including validated synthesis protocols for structurally related compounds and the known biological activities of the 6-nitro-benzoxazole scaffold.

Introduction: The Benzoxazole Scaffold

Benzoxazole, an aromatic organic compound featuring a fused benzene and oxazole ring, serves as a "privileged" scaffold in medicinal chemistry.[1] Its planar structure and the presence of hydrogen bond acceptors (nitrogen and oxygen) allow for effective interactions with various biological targets.[1] Consequently, benzoxazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3][4] The introduction of specific substituents onto the benzoxazole core, such as a nitro group at the 6-position and a chloromethyl group at the 2-position, is a strategic approach to modulate the molecule's electronic properties, reactivity, and biological activity. The nitro group, a potent electron-withdrawing moiety, often enhances the biological efficacy of heterocyclic compounds.[5] The chloromethyl group at the 2-position provides a reactive handle for further chemical modifications, enabling the generation of diverse compound libraries for drug discovery.

Discovery and History

While the specific discovery of 2-(chloromethyl)-6-nitro-1,3-benzoxazole is not documented, its conceptualization lies at the intersection of established synthetic methodologies. The synthesis of the benzoxazole core dates back to the late 19th and early 20th centuries. The development of methods to introduce functional groups, such as the nitro group, onto aromatic rings was a major focus of organic chemistry during the same period.[6] The synthesis of the key intermediate, 2-amino-5-nitrophenol, was first reported in 1920.[7]

The creation of 2-(chloromethyl)-6-nitro-1,3-benzoxazole would have been a logical step in the exploration of functionalized benzoxazoles for industrial and pharmaceutical applications. Such compounds are valuable as intermediates for the synthesis of dyes, agrochemicals, and pharmaceuticals.[8][9]

Synthesis and Experimental Protocols

A plausible and efficient synthetic route to 2-(chloromethyl)-6-nitro-1,3-benzoxazole involves the cyclocondensation of 2-amino-5-nitrophenol with a chloroacetylating agent. This method is analogous to established procedures for the synthesis of other 2-substituted benzoxazoles.[10][11]

Synthesis of the Precursor: 2-Amino-5-nitrophenol

The starting material, 2-amino-5-nitrophenol, can be synthesized from o-aminophenol through a two-step process involving cyclocondensation with urea to form a benzoxazolone intermediate, followed by nitration and hydrolysis.[12][13]

Experimental Protocol: Synthesis of 2-Amino-5-nitrophenol [12]

-

Cyclocondensation-Nitration:

-

Combine o-aminophenol (1.00 mol) and urea (1.05 mol) in a reaction vessel.

-

Heat the mixture to 115°C for 1.5 hours.

-

Cool the reaction mixture and proceed with nitration at 40°C using a suitable nitrating agent (e.g., a mixture of nitric and sulfuric acid). This yields the intermediate 6-nitrobenzoxazolone.

-

-

Hydrolysis:

-

Subject the 6-nitrobenzoxazolone intermediate to alkaline hydrolysis to open the oxazolone ring.

-

Neutralize the reaction mixture to precipitate the 2-amino-5-nitrophenol product.

-

Filter, wash, and dry the product.

-

Synthesis of 2-(Chloromethyl)-6-nitro-1,3-benzoxazole

The final product can be synthesized by the reaction of 2-amino-5-nitrophenol with chloroacetyl chloride.

Experimental Protocol: Synthesis of 2-(Chloromethyl)-6-nitro-1,3-benzoxazole

-

Materials: 2-amino-5-nitrophenol, chloroacetyl chloride, and a suitable solvent (e.g., acetic acid or a high-boiling point aprotic solvent).

-

Procedure:

-

Dissolve 2-amino-5-nitrophenol (1 equivalent) in the chosen solvent in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Slowly add chloroacetyl chloride (1.1 to 1.5 equivalents) dropwise to the stirred solution. The reaction is exothermic and may require cooling.

-

After the addition is complete, heat the reaction mixture to reflux for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the crude product.

-

Collect the solid by filtration, wash thoroughly with water to remove any acid, and then dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified 2-(chloromethyl)-6-nitro-1,3-benzoxazole.

-

Physicochemical and Spectroscopic Data

The following table summarizes the predicted and known physicochemical properties of the title compound and its key precursor.

| Property | 2-(Chloromethyl)-6-nitro-1,3-benzoxazole (Predicted) | 2-Amino-5-nitrophenol (Known)[8] |

| Molecular Formula | C₈H₅ClN₂O₃ | C₆H₆N₂O₃ |

| Molecular Weight | 212.59 g/mol | 154.12 g/mol |

| Appearance | Expected to be a crystalline solid | Dry brown crystals |

| Melting Point | Not available | 198.0 – 202.0 °C |

| Solubility | Expected to be soluble in common organic solvents | Soluble in dilute acid and alkali |

Expected Spectroscopic Data:

-

¹H NMR: Aromatic protons would appear in the downfield region (δ 7.5-8.5 ppm). A characteristic singlet for the chloromethyl (-CH₂Cl) protons would be expected around δ 4.5-5.0 ppm.

-

¹³C NMR: Aromatic carbons would resonate in the δ 110-160 ppm range. The chloromethyl carbon would appear further upfield.

-

IR Spectroscopy: Characteristic peaks for the C=N of the oxazole ring, aromatic C-H stretching, and strong symmetric and asymmetric stretching bands for the nitro (NO₂) group would be observed.

Biological Significance and Potential Applications

While the biological activity of 2-(chloromethyl)-6-nitro-1,3-benzoxazole has not been specifically reported, the benzoxazole scaffold, particularly when substituted with a nitro group, is associated with a wide range of biological activities.

| Biological Activity | Related Benzoxazole Derivatives | Reference(s) |

| Antimicrobial | 5-nitro-2-substituted benzoxazoles | [4] |

| Anticancer | Various 2-substituted benzoxazole derivatives | [2] |

| Anti-inflammatory | Benzoxazole derivatives as TNF-α and IL-6 inhibitors | [1] |

| Anthelmintic | 5-nitro benzoxazole derivatives | [3] |

| Antiviral | Substituted benzoxazoles | [7] |

The presence of the reactive chloromethyl group at the 2-position makes 2-(chloromethyl)-6-nitro-1,3-benzoxazole a versatile intermediate for synthesizing a library of new chemical entities with potential therapeutic applications.

Visualizations: Synthetic Workflow and Biological Pathway

Synthetic Workflow

Caption: Proposed synthetic workflow for 2-(Chloromethyl)-6-nitro-1,3-benzoxazole.

Representative Biological Pathway: IL-6 Signaling

Benzoxazole derivatives have been identified as inhibitors of Interleukin-6 (IL-6) signaling, a key pathway in inflammation.[1] The following diagram illustrates this pathway, which represents a potential target for novel benzoxazole compounds.

Caption: Inhibition of the IL-6/JAK/STAT3 signaling pathway by benzoxazole derivatives.

Conclusion and Future Directions

2-(Chloromethyl)-6-nitro-1,3-benzoxazole is a synthetically accessible compound with significant potential in drug discovery and as a chemical intermediate. While its specific properties are not yet fully characterized, its structural features suggest that it could be a valuable building block for developing novel therapeutic agents. Future research should focus on the definitive synthesis and characterization of this compound, followed by screening for a range of biological activities, particularly in the areas of oncology and infectious diseases, where nitroaromatic and benzoxazole compounds have shown considerable promise. The reactive chloromethyl group should be exploited to generate new libraries of derivatives for structure-activity relationship (SAR) studies.

References

- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. publications.iarc.who.int [publications.iarc.who.int]

- 8. exsyncorp.com [exsyncorp.com]

- 9. US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives - Google Patents [patents.google.com]

- 10. 2-(CHLOROMETHYL)-1,3-BENZOTHIAZOLE synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. CN105669477A - Method for producing 5-nitro-2aminophenol - Google Patents [patents.google.com]

Potential Research Applications of 2-(Chloromethyl)-6-nitro-1,3-benzoxazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential research applications of 2-(Chloromethyl)-6-nitro-1,3-benzoxazole, a heterocyclic compound with significant promise in medicinal chemistry. While direct and extensive research on this specific molecule is emerging, this guide synthesizes available data on its synthesis, physicochemical properties, and the well-documented biological activities of structurally related nitrobenzoxazole derivatives. The core focus is on its potential as an anticancer and antimicrobial agent, exploring likely mechanisms of action, including its role as a hypoxia-activated prodrug and an inhibitor of key cellular enzymes. This document aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.

Introduction

Benzoxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The fusion of a benzene ring with an oxazole ring provides a stable scaffold that can be readily functionalized to modulate biological activity. The introduction of a nitro group and a reactive chloromethyl substituent, as seen in 2-(Chloromethyl)-6-nitro-1,3-benzoxazole, presents a compelling case for its investigation as a targeted therapeutic agent.

This guide will delve into the synthetic pathways, physicochemical characteristics, and potential biological applications of this molecule, drawing upon data from closely related analogues to build a comprehensive profile.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(Chloromethyl)-6-nitro-1,3-benzoxazole is presented in the table below.

| Property | Value | Source |

| Chemical Name | 2-(chloromethyl)-6-nitro-1,3-benzoxazole | [1] |

| CAS Number | 221638-74-0 | [1] |

| Molecular Formula | C₈H₅ClN₂O₃ | [1] |

| Molecular Weight | 212.59 g/mol | [1] |

Synthesis

dot

Caption: Proposed synthetic workflow for 2-(Chloromethyl)-6-nitro-1,3-benzoxazole.

General Experimental Protocol (Adapted from Benzoxazole Synthesis)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-5-nitrophenol in a suitable solvent such as polyphosphoric acid (PPA) or a high-boiling point solvent like toluene.

-

Reagent Addition: Add an equimolar amount of chloroacetic acid or a more reactive derivative like chloroacetyl chloride to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction mixture and pour it into ice-cold water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Potential Research Applications and Mechanisms of Action

The unique structural features of 2-(Chloromethyl)-6-nitro-1,3-benzoxazole suggest several promising avenues for research, primarily in the fields of oncology and microbiology.

Anticancer Activity

Nitro-containing heterocyclic compounds are a well-established class of anticancer agents. The presence of the nitro group in the 6-position of the benzoxazole ring is pivotal to its potential anticancer activity, suggesting two primary mechanisms of action.

Solid tumors often contain regions of low oxygen concentration, known as hypoxia. This hypoxic environment is a key target for drug development as it is less prevalent in healthy tissues. Nitroaromatic compounds can be selectively activated under hypoxic conditions by nitroreductase enzymes, which are often overexpressed in cancer cells.[2][3][4][5][6]

The proposed mechanism involves the reduction of the nitro group to a highly reactive nitroso, hydroxylamine, or amine species. This bioactivated form of the drug is a potent cytotoxin. The presence of the 2-(chloromethyl) group strongly suggests that upon activation, the molecule can act as an alkylating agent.[7] Alkylating agents exert their cytotoxic effects by forming covalent bonds with nucleophilic sites on cellular macromolecules, most notably DNA. This can lead to DNA damage, cell cycle arrest, and ultimately, apoptosis.

Caption: Proposed signaling pathway for GST inhibition-induced apoptosis.

Antimicrobial Activity

Nitrogen-containing heterocyclic compounds are a cornerstone of antimicrobial drug discovery. [8][9][10]Benzoxazole derivatives, in particular, have demonstrated broad-spectrum activity against various bacterial and fungal pathogens. [11][12][13][14]The nitro group can also contribute to antimicrobial efficacy, as seen in established drugs like metronidazole.

The mechanism of antimicrobial action for benzoxazole derivatives is often multifactorial but can include the inhibition of essential enzymes involved in DNA replication (like DNA gyrase), cell wall synthesis, or other vital metabolic pathways. The alkylating potential of the 2-(chloromethyl) group could also contribute to its antimicrobial effects by damaging microbial DNA and proteins.

Experimental Protocols for Biological Evaluation

While specific data for 2-(Chloromethyl)-6-nitro-1,3-benzoxazole is limited, the following are standard protocols used for evaluating the anticancer and antimicrobial activities of related compounds.

In Vitro Anticancer Activity: MTT Assay

This assay measures the metabolic activity of cells and is a common method for assessing cytotoxicity.

-

Cell Culture: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of 2-(Chloromethyl)-6-nitro-1,3-benzoxazole (typically ranging from 0.01 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Antimicrobial Activity: Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

-

Compound Dilution: Prepare serial two-fold dilutions of 2-(Chloromethyl)-6-nitro-1,3-benzoxazole in a 96-well microtiter plate containing the appropriate broth.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Data Presentation: Comparative Analysis

As direct quantitative data for 2-(Chloromethyl)-6-nitro-1,3-benzoxazole is not widely available, the following tables present data for structurally related nitrobenzoxazole and nitro-heterocyclic compounds to provide a benchmark for potential activity.

Table 1: Anticancer Activity of Representative Nitro-Heterocyclic Compounds

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-(2,3-dimethylphenyl)-6-nitrobenzoxazole | MDA-MB-231 (Breast) | 40.99 ± 0.06 | [15][16] |

| 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole | A549 (Lung) | 0.028 | [17] |

Table 2: Antimicrobial Activity of Representative Nitro-Heterocyclic Compounds

| Compound | Microbial Strain | MIC (µg/mL) | Reference |

| IITR00803 (benzoxazole-nitrothiophene) | S. enterica | 4 | [18] |

| IITR00803 (benzoxazole-nitrothiophene) | E. coli | 16 | [18] |

Conclusion and Future Directions

2-(Chloromethyl)-6-nitro-1,3-benzoxazole is a molecule of significant interest for drug discovery and development. Its structural features strongly suggest potential as a hypoxia-activated anticancer prodrug and as an inhibitor of glutathione S-transferases. Furthermore, its benzoxazole core and nitro substitution indicate a high likelihood of antimicrobial activity.

Future research should focus on:

-

Definitive Synthesis and Characterization: Development and publication of a detailed, optimized synthetic protocol and full spectral characterization.

-

In Vitro Screening: Comprehensive screening against a panel of cancer cell lines and microbial strains to determine its IC₅₀ and MIC values.

-

Mechanism of Action Studies: Elucidation of its precise mechanism of action, including confirmation of its role as a hypoxia-activated prodrug and its effects on GST and JNK signaling pathways.

-

In Vivo Efficacy and Toxicity: Evaluation of its therapeutic efficacy and safety profile in preclinical animal models.

This technical guide provides a solid foundation for initiating research into the promising therapeutic applications of 2-(Chloromethyl)-6-nitro-1,3-benzoxazole. The convergence of a reactive alkylating moiety and a hypoxia-sensitive nitro group within a biologically active benzoxazole scaffold makes it a compelling candidate for the development of next-generation targeted therapies.

References

- 1. 2-(chloromethyl)-6-nitro-1,3-benzoxazole,(CAS# 221638-74-0)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 2. Frontiers | Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy [frontiersin.org]

- 3. Frontiers | Recent advances and applications of nitroreductase activable agents for tumor theranostic [frontiersin.org]

- 4. Recent advances and applications of nitroreductase activable agents for tumor theranostic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitroreductase-based GDEPT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy [frontiersin.org]

- 7. CAS#:1126637-40-8 | 5-Chloro-2-(chloromethyl)-6-nitro-1,3-benzoxazole | Chemsrc [chemsrc.com]

- 8. rrjournals.com [rrjournals.com]

- 9. Potential Nitrogen-Based Heterocyclic Compounds for Treating Infectious Diseases: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 14. researchgate.net [researchgate.net]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential - PMC [pmc.ncbi.nlm.nih.gov]

2-(Chloromethyl)-6-nitro-1,3-benzoxazole: A Technical and Biological Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(chloromethyl)-6-nitro-1,3-benzoxazole, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct research on this specific molecule, this document compiles information from closely related analogues and established synthetic methodologies to present a predictive yet scientifically grounded resource. This guide covers its proposed synthesis, physicochemical properties, and potential biological activities, offering a valuable starting point for further research and drug development endeavors.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 221638-74-0 | N/A |

| Molecular Formula | C₈H₅ClN₂O₃ | N/A |

| Molecular Weight | 212.59 g/mol | N/A |

| Appearance | Expected to be a solid | N/A |

Synthesis

A plausible synthetic route for 2-(chloromethyl)-6-nitro-1,3-benzoxazole involves the condensation and cyclization of 2-amino-5-nitrophenol with a chloroacetylating agent. This approach is a standard and widely used method for the formation of 2-substituted benzoxazoles.[1]

Proposed Experimental Protocol:

Reaction: 2-amino-5-nitrophenol reacts with chloroacetic acid in the presence of a dehydrating agent such as polyphosphoric acid (PPA) to yield 2-(chloromethyl)-6-nitro-1,3-benzoxazole.

Materials:

-

2-amino-5-nitrophenol

-

Chloroacetic acid

-

Polyphosphoric acid (PPA)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate/Hexane mixture (for elution)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-nitrophenol (1 equivalent) and chloroacetic acid (1.1 equivalents).

-

Add polyphosphoric acid (PPA) in excess to serve as both the solvent and the dehydrating agent.

-

Heat the reaction mixture to 120-140°C with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then pour it slowly into a beaker of ice-cold water with vigorous stirring to precipitate the crude product.

-

Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford the pure 2-(chloromethyl)-6-nitro-1,3-benzoxazole.

dot

Spectroscopic Characterization (Predicted)

The following table summarizes the expected spectroscopic data for 2-(chloromethyl)-6-nitro-1,3-benzoxazole based on the analysis of structurally similar compounds.

| Technique | Expected Data |

| ¹H NMR | δ 8.5-8.7 (d, 1H, H-7), δ 8.2-8.4 (dd, 1H, H-5), δ 7.7-7.9 (d, 1H, H-4), δ 4.8-5.0 (s, 2H, -CH₂Cl) |

| ¹³C NMR | δ 165-167 (C-2), δ 152-154 (C-3a), δ 145-147 (C-6), δ 142-144 (C-7a), δ 120-122 (C-5), δ 118-120 (C-7), δ 110-112 (C-4), δ 40-42 (-CH₂Cl) |

| FT-IR (cm⁻¹) | ~3100 (Ar C-H str), ~1620 (C=N str), ~1530 & ~1350 (NO₂ asymm. & symm. str), ~1250 (C-O-C str), ~750 (C-Cl str) |

| Mass Spec (m/z) | Expected molecular ion peak [M]⁺ at ~212 and [M+2]⁺ at ~214 (due to ³⁷Cl isotope) |

Potential Biological Activities and Mechanism of Action

Benzoxazole derivatives are recognized as a "privileged scaffold" in medicinal chemistry, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] The presence of a nitro group can further enhance these activities.

Anticancer Activity

Nitroaromatic compounds are known to undergo bioreductive activation in hypoxic tumor cells, leading to cytotoxic species. Furthermore, the chloromethyl group is a potential alkylating agent capable of reacting with nucleophilic sites on biomolecules such as DNA, which can induce apoptosis.[5] A plausible mechanism of action for 2-(chloromethyl)-6-nitro-1,3-benzoxazole could involve the inhibition of key enzymes like glutathione S-transferases (GSTs), as has been observed for other nitro-benzoxazole derivatives.[6]

Proposed Experimental Protocol for Anticancer Activity Screening (MTT Assay):

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The test compound, 2-(chloromethyl)-6-nitro-1,3-benzoxazole, is dissolved in DMSO and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for 48-72 hours.

-

MTT Assay: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. The formazan crystals formed are then dissolved in a solubilization solution (e.g., DMSO or acidified isopropanol).

-

Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Activity

The benzoxazole nucleus is a common feature in many antimicrobial agents.[7] The mechanism of action can vary but often involves the disruption of microbial cell walls, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Proposed Experimental Protocol for Antimicrobial Activity Screening (Minimum Inhibitory Concentration - MIC):

-

Microbial Strains: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are used.

-

Broth Microdilution Method: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Each well is inoculated with a standardized suspension of the microbial strain.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

dot

Conclusion

While direct experimental data on 2-(chloromethyl)-6-nitro-1,3-benzoxazole is sparse, a comprehensive analysis of related structures and established synthetic methodologies allows for the construction of a robust predictive profile. The proposed synthesis is based on well-established benzoxazole formation reactions, and the predicted spectroscopic data provide a benchmark for future characterization. The known biological activities of the benzoxazole scaffold, particularly when substituted with a nitro group and a reactive chloromethyl moiety, suggest that this compound is a promising candidate for further investigation as an anticancer and antimicrobial agent. The experimental protocols outlined in this guide provide a clear roadmap for the synthesis, characterization, and biological evaluation of this intriguing molecule.

References

- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. researchgate.net [researchgate.net]

- 6. 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antibacterial and antifungal activities of benzimidazole and benzoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Safety and handling of 2-(Chloromethyl)-6-nitro-1,3-benzoxazole

Analyzing Chemical Safety

I am currently focused on gathering safety and handling data for 2-(Chloromethyl)-6-nitro-1,3-benzoxazole. My initial steps involve pinpointing relevant GHS classifications, pictograms, hazard statements, and precautionary statements. Afterwards, I will shift my attention to the toxicological aspects.

Gathering Toxicological Data

I have broadened my scope to include toxicological data for 2-(Chloromethyl)-6-nitro-1,3-benzoxazole. My current efforts are centered on finding LD50, LC50 values, and information on irritant, sensitizing, and mutagenic properties. I am also looking for established experimental protocols and details on reactivity and stability. After this phase, I plan to organize the quantitative results in tables.

Finding Initial Data

I've just started by looking up "2-(Chloromethyl)-6-nitro-1,3-benzoxazole". ChemicalBook came up immediately, with the CAS number (221638-74-0) and some basic properties like melting point. It's classified as an IRRITANT, which I'll keep in mind for further research.

Narrowing Down the Search

I've determined that the initial search results, though promising, are not specific enough. While ChemicalBook gave a starting point, it lacked the depth needed. The related benzimidazole compound highlights the necessity of confirming the exact identity of the target compound. I must zero in on the specific CAS number, 221638-74-0, to secure a comprehensive Safety Data Sheet, recognizing that this is key to building an accurate safety profile. Experimental protocols are another critical factor.

Focusing the Search

I'm now fully committed to finding the Safety Data Sheet (SDS) for 221638-74-0. The structural similarity of related compounds makes it essential. I've formulated a refined search plan that includes looking for LD50/LC50 values and mutagenicity data. I'll also seek experimental protocols and start planning the guide's structure and the DOT script for the safety workflow diagram, to prepare for a comprehensive approach.

Securing Detailed Information